zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane

Übersicht

Beschreibung

It has a fresh, camphoraceous odor and ranges from pale yellow to nearly colorless . Historically, tea tree oil was used by Australian Aboriginal peoples for its medicinal properties . Today, it is widely used in various over-the-counter products for its purported antimicrobial, anti-inflammatory, and antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tea tree oil is primarily obtained through the steam distillation of the leaves and terminal branches of Melaleuca alternifolia . The process involves the following steps:

Harvesting: Fresh leaves and terminal branches are harvested.

Steam Distillation: The plant material is subjected to steam distillation, where steam is passed through the plant material to vaporize the volatile compounds.

Condensation: The vaporized compounds are then condensed back into liquid form, separating the essential oil from the water.

Industrial Production Methods

In industrial settings, large-scale steam distillation units are used to extract tea tree oil. The process is similar to the small-scale method but involves larger quantities of plant material and more sophisticated equipment to ensure higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Tea tree oil undergoes various chemical reactions, including:

Oxidation: Exposure to air can lead to the oxidation of its components, altering its chemical composition.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Tea tree oil can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions

Oxidation: Oxygen in the air is the primary oxidizing agent.

Reduction: Reducing agents like hydrogen gas can be used under controlled conditions.

Substitution: Halogens such as chlorine or bromine can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized products include various alcohols and ketones.

Reduction: Reduced products are typically hydrocarbons.

Substitution: Halogenated compounds are formed during substitution reactions.

Wissenschaftliche Forschungsanwendungen

Tea tree oil has a wide range of scientific research applications:

Chemistry: Used as a natural solvent and in the synthesis of various organic compounds.

Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.

Medicine: Investigated for its potential in treating skin conditions like acne, dandruff, and athlete’s foot.

Industry: Used in the formulation of cosmetics, personal care products, and cleaning agents.

Wirkmechanismus

Tea tree oil exerts its effects through several mechanisms:

Antimicrobial Action: It disrupts the membrane integrity of bacteria and fungi, leading to cell lysis.

Anti-inflammatory Action: Inhibits the production of inflammatory mediators and reactive oxygen species.

Antioxidant Action: Scavenges free radicals, reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Tea tree oil is unique due to its high content of terpinen-4-ol, which is primarily responsible for its antimicrobial properties . Similar compounds include:

Lavender Oil: Known for its calming aroma and antibacterial properties.

Eucalyptus Oil: Has antimicrobial and decongestant properties.

Peppermint Oil: Provides a cooling sensation and has antimicrobial properties.

Rosemary Oil: Known for its antibacterial and antifungal properties.

Cinnamon Essential Oil: Has a warm, spicy aroma and antimicrobial properties.

Tea tree oil stands out due to its broad-spectrum antimicrobial activity and its historical use in traditional medicine .

Biologische Aktivität

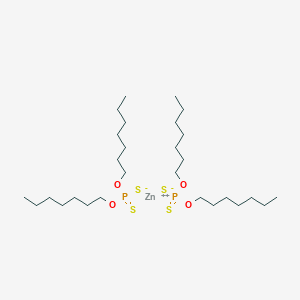

Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane (CAS No. 68647-73-4) is a complex chemical compound with potential biological activities that have garnered interest in various scientific fields, particularly in biochemistry and pharmacology. This article provides a detailed overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C28H60O4P2S4Zn

- Molecular Weight : 674.36 g/mol

- IUPAC Name : this compound

This compound is characterized by its unique sulfur and phosphorus components, which contribute to its reactivity and potential biological effects.

1. Synthesis and Stability

The synthesis of this compound typically involves the reaction of phosphorodithioic acid derivatives with zinc salts, resulting in a stable product suitable for various applications. The stability of the compound under physiological conditions is crucial for its biological activity.

2. Interaction with Biomolecules

Research indicates that this compound interacts with various biomolecules, potentially influencing cellular processes. Its interactions may include:

- Binding to Proteins : The compound can form complexes with proteins, altering their function.

- Antioxidant Activity : It may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This activity is likely mediated through disruption of microbial cell membranes or interference with metabolic pathways.

2. Modulation of Inflammatory Responses

This compound may modulate inflammatory pathways by:

- Inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Enhancing the expression of anti-inflammatory mediators.

1. Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition zones against:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

This suggests its potential application in developing antimicrobial agents.

2. Cytotoxicity and Cell Viability

In vitro studies assessed the cytotoxic effects of this compound on various cell lines. The findings indicated:

- At low concentrations (up to 10 µM), the compound did not significantly affect cell viability.

- Higher concentrations (above 50 µM) led to a marked decrease in cell viability, indicating a dose-dependent cytotoxic effect.

Eigenschaften

IUPAC Name |

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAQFYDDTYGBBV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60O4P2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874014 | |

| Record name | Zinc bis(O,O-diheptyl phosphorodithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Straw yellow to green solid or liquid with a sweet odor like alcohol; [CAMEO] Clear amber liquid; [MSDSonline] | |

| Record name | Oils, tea-tree | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dialkyldithiophosphates | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sparingly soluble in water, Solubility in 80% alcohol (w/w): 0.6 to 0.8 volumes; miscible in nonpolar solvents, Solubility: 1 vol in 2 vol of 85% ethanol | |

| Record name | Tea tree oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8950-0.9050 at 15/15 °C | |

| Record name | Tea tree oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

For many years, 1,8-cineole was regarded as an undesirable constituent in TTO due to its reputation as a skin and mucous membrane irritant. However, other studies suggested that this component is not responsible for a large proportion of sensitivity reactions. Oxidation products are the likely allergens. Since oxidized TTO appears to be a more potent allergen than fresh TTO, human adverse reactions may be minimized by reducing exposure to aged, oxidized oil. | |

| Record name | Tea tree oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow, clear, mobile liquid | |

CAS No. |

68649-42-3, 68647-73-4, 82322-26-7 | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068649423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oils, tea-tree | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc bis(O,O-diheptyl phosphorodithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, tea-tree | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melaleuca Alternifolia (Tea Tree) Leaf Oil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tea tree oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.